molecular formula C15H17ClN2O2 B3365065 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride CAS No. 1197974-38-1

2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride

Cat. No.: B3365065
CAS No.: 1197974-38-1
M. Wt: 292.76
InChI Key: ZOKNSPQQKOLMES-UHFFFAOYSA-N
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Description

2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride is a chemical compound with a molecular formula of C15H16N2O2·HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenoxyphenyl group attached to an aminoacetamide moiety, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Biochemical Pathways

As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride’s action are currently unknown. As the compound’s targets and mode of action become clearer, it will be possible to describe these effects in more detail .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects.

As our understanding of this compound improves, it will be possible to optimize its use and potentially develop new therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride typically involves the reaction of 3-phenoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it useful in studying biological pathways and mechanisms.

    Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide
  • 2-{[(3-Phenoxyphenyl)methyl]amino}ethanol
  • 2-{[(3-Phenoxyphenyl)methyl]amino}propanoic acid

Uniqueness

2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride stands out due to its specific structural features, which confer unique properties such as higher stability and solubility in aqueous solutions compared to its analogs. This makes it particularly suitable for applications in biological and medicinal research .

Properties

IUPAC Name

2-[(3-phenoxyphenyl)methylamino]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c16-15(18)11-17-10-12-5-4-8-14(9-12)19-13-6-2-1-3-7-13;/h1-9,17H,10-11H2,(H2,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKNSPQQKOLMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197974-38-1
Record name Acetamide, 2-[[(3-phenoxyphenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197974-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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